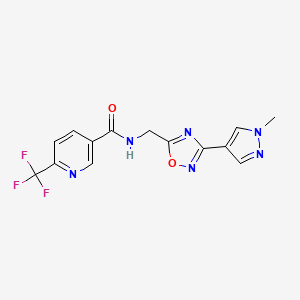
N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)-6-(三氟甲基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H11F3N6O2 and its molecular weight is 352.277. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 脑中CSF-1R表达的PET示踪剂 该化合物已被评估为脑中CSF-1R表达的PET示踪剂 . 集落刺激因子-1受体(CSF-1R)已被确定为治疗多形性胶质母细胞瘤的可药物靶点 . 一组基于该化合物的六种化合物被设计、合成并在体外评价其效力和选择性 . 然而,该化合物无法穿透血脑屏障,这排除了其用于脑中CSF-1R表达成像的可能性 .
2. 靶向肿瘤相关巨噬细胞和小胶质细胞 该化合物已被用于肿瘤微环境中肿瘤相关巨噬细胞和小胶质细胞的药理学靶向 . 这是一种治疗多形性胶质母细胞瘤的新型治疗策略 .
3. 体外评价效力和选择性 该化合物已在体外评估其效力和选择性 . 该化合物对CSF-1R的亲和力最高(IC 50: 2.7 nM) .
放射合成
该化合物已被用于[11C] 5的放射合成 . 这是通过在轰击结束后的40分钟内进行碳-11一氧化碳氨基羰基化反应,以2.0 ± 0.2%的产率(衰变校正至合成开始时)实现的 .
体外放射自显影
在大鼠脑切片上进行的[11C] 5体外放射自显影显示出高特异性结合,但也显示出强烈的脱靶结合 .
离体评价
作用机制
Target of Action
The primary target of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target due to its role in the pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with CSF-1R, inhibiting its function
Biochemical Pathways
The inhibition of CSF-1R by N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide affects the signaling pathways associated with tumor-associated macrophages and microglia . This can lead to changes in the tumor microenvironment, potentially impacting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high affinity for csf-1r
Result of Action
The molecular and cellular effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action are primarily seen in the tumor microenvironment. By inhibiting CSF-1R, the compound can affect the behavior of tumor-associated macrophages and microglia . This could potentially lead to changes in tumor growth and progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide. For example, the presence of other molecules in the tumor microenvironment could potentially affect the compound’s ability to bind to CSF-1R
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole moiety : Contributes to the compound's interaction with biological targets.
- Oxadiazole ring : Known for its role in enhancing biological activity.
- Nicotinamide segment : Implicated in various biological functions, particularly in cellular metabolism.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Modulation of Receptor Activity : The structure suggests potential interactions with metabotropic glutamate receptors (mGluRs), which play a significant role in neurological functions and disorders .
Research Findings
Recent studies have explored the biological implications of compounds with similar structures:
1. Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain oxadiazole compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations (MIC < 1 μg/mL) . This suggests that N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide may also possess similar properties.
2. Neuroprotective Effects
Compounds containing pyrazole and oxadiazole rings have been investigated for neuroprotective effects. A study on related compounds indicated that they could modulate glutamate receptor activity, potentially offering protective effects against neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1: mGluR Modulators
A class of compounds that includes pyrazole derivatives has been identified as positive allosteric modulators of mGluR5. These modulators showed promise in reversing hyperlocomotion induced by amphetamines in rodent models, suggesting potential applications in treating anxiety and schizophrenia .
Case Study 2: Tuberculosis Inhibition
In vitro studies on oxadiazole derivatives demonstrated their capability to inhibit M. tuberculosis. Compounds with structural similarities to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide were found to exhibit effective growth inhibition, paving the way for further research into their therapeutic applications against tuberculosis .
Data Tables
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-23-7-9(5-20-23)12-21-11(25-22-12)6-19-13(24)8-2-3-10(18-4-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCFLIQLYCSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














